N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide
Description
Chemical Classification and Structural Significance
This compound belongs to the thiazole carboxamide class of heterocyclic compounds, characterized by its distinctive molecular formula of C₉H₆FN₃OS and molecular weight of 223.23 grams per mole. The compound exhibits a complex structural architecture that incorporates three distinct heteroaromatic systems: a thiazole ring serving as the core scaffold, a fluorinated pyridine substituent, and an amide linkage that connects these two aromatic systems. The thiazole ring system itself represents a five-membered heterocycle containing both sulfur and nitrogen atoms at the 1 and 3 positions respectively, which contributes to the compound's aromatic character and electronic properties.
The structural significance of this compound lies in its strategic combination of pharmacologically relevant heterocycles. The thiazole moiety provides a foundation that has been extensively validated in medicinal chemistry, as evidenced by its presence in numerous clinically approved drugs including nizatidine, meloxicam, ritonavir, tiazofurin, bleomycin, and nitazoxanide. The incorporation of the fluoropyridine substituent introduces additional complexity and potential for enhanced biological activity, as fluorine substitution often improves pharmacokinetic properties and metabolic stability. The carboxamide functional group serves as a crucial pharmacophore that can participate in hydrogen bonding interactions with biological targets, thereby influencing the compound's binding affinity and selectivity.
The electronic structure of this compound demonstrates significant pi-electron delocalization across the conjugated system, which contributes to its aromatic stability and chemical reactivity patterns. The thiazole ring exhibits substantial aromatic character, as evidenced by nuclear magnetic resonance chemical shift patterns that indicate strong diamagnetic ring current effects. The calculated pi-electron density distribution within the thiazole system identifies the C5 position as the primary site for electrophilic substitution reactions, while the C2-H position shows susceptibility to deprotonation under appropriate conditions.
Historical Context in Heterocyclic Compound Research
The development of this compound occurs within the broader historical context of heterocyclic compound research, which has its roots in the early recognition of thiazole-containing natural products and their biological significance. The thiazole ring system was first identified as a crucial component of thiamine (vitamin B₁), establishing the fundamental importance of this heterocycle in biological systems. This discovery catalyzed extensive research into thiazole-containing compounds and their potential therapeutic applications, leading to the development of numerous synthetic methodologies for accessing these structures.
The historical evolution of thiazole chemistry has been marked by several significant milestones that have contributed to our current understanding of compounds like this compound. The recognition that thiazoles possess substantial aromatic character and can participate in pi-electron delocalization patterns similar to other aromatic heterocycles established the theoretical foundation for rational drug design approaches. Early synthetic work focused on the development of reliable methodologies for constructing thiazole rings, with the Hantzsch thiazole synthesis emerging as a particularly important transformation that enables the preparation of diverse thiazole derivatives.
The integration of fluorine-containing substituents into heterocyclic frameworks represents a more recent development in medicinal chemistry, driven by the recognition that fluorine substitution can profoundly influence pharmacological properties. The incorporation of fluoropyridine moieties into drug candidates has become increasingly common due to the ability of fluorine to modulate lipophilicity, metabolic stability, and binding interactions with biological targets. This trend has led to the systematic exploration of fluorinated heterocyclic compounds as potential therapeutic agents across multiple disease areas.
The specific development of thiazole carboxamide derivatives as therapeutic agents has gained momentum in recent years, with researchers recognizing the versatility of this scaffold for targeting diverse biological pathways. The establishment of structure-activity relationships for thiazole carboxamides has revealed that modifications to both the thiazole core and the carboxamide substituents can dramatically influence biological activity and selectivity. This understanding has guided the rational design of compounds like this compound, which incorporate multiple pharmacologically relevant features within a single molecular framework.
Role in Medicinal Chemistry and Drug Discovery
This compound occupies a significant position within contemporary medicinal chemistry research due to its membership in the thiazole carboxamide class of compounds, which has demonstrated remarkable versatility in targeting diverse biological pathways. The compound serves as a representative example of the strategic molecular hybridization approach that has become increasingly important in modern drug discovery efforts. This methodology involves combining multiple pharmacologically active fragments within a single molecular scaffold to enhance therapeutic efficacy while potentially reducing resistance mechanisms and toxicity concerns.
The medicinal chemistry applications of thiazole carboxamide derivatives have expanded dramatically in recent years, with researchers identifying these compounds as promising candidates for treating various disease states. Recent investigations have demonstrated that thiazole carboxamides can function as effective inhibitors of specific enzymatic targets, such as vanin-1, which plays a crucial role in inflammatory processes. The development of thiazole carboxamide-based vanin-1 inhibitors has shown particular promise for treating inflammatory bowel disease, with lead compounds demonstrating potent anti-inflammatory and antioxidant activities in preclinical models.
The drug discovery potential of this compound and related structures is further enhanced by their demonstrated ability to interact with multiple biological targets. Research has revealed that thiazole-containing hybrid frameworks can exhibit anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities, depending on the specific structural modifications incorporated into the molecular design. This broad spectrum of biological activities reflects the fundamental versatility of the thiazole pharmacophore and its capacity to engage with diverse protein targets through various binding modes.
The role of fluorine substitution in enhancing the medicinal chemistry properties of thiazole carboxamides cannot be understated, as this modification often leads to improved pharmacokinetic profiles and enhanced target selectivity. The presence of the fluoropyridine moiety in this compound introduces additional opportunities for specific binding interactions with biological targets while potentially improving the compound's metabolic stability and bioavailability. These characteristics make fluorinated thiazole carboxamides particularly attractive as lead compounds for pharmaceutical development programs.
The strategic importance of this compound in drug discovery is also reflected in its classification as a versatile small molecule scaffold, indicating its potential utility as a starting point for medicinal chemistry optimization campaigns. The compound's structural features provide multiple sites for chemical modification, allowing researchers to systematically explore structure-activity relationships and optimize pharmacological properties. This flexibility is particularly valuable in the context of modern drug discovery, where the ability to rapidly generate and evaluate structural analogs is essential for identifying clinically viable candidates.
The integration of this compound into contemporary drug discovery paradigms is further supported by the availability of robust synthetic methodologies for accessing this compound and related analogs. The development of efficient synthetic routes enables researchers to prepare sufficient quantities of material for biological evaluation while also facilitating the preparation of structural variants for structure-activity relationship studies. This synthetic accessibility, combined with the compound's demonstrated biological activity potential, positions it as an important contributor to ongoing efforts to develop new therapeutic agents across multiple disease areas.
Properties
IUPAC Name |
N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3OS/c10-6-1-2-8(11-3-6)13-9(14)7-4-15-5-12-7/h1-5H,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDNVANXXHVANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NC(=O)C2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like phosphodiesterase 5. The role of such enzymes is to break down cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
It can be inferred that, like other enzyme inhibitors, it may bind to its target enzyme and prevent it from carrying out its normal function. This can result in changes to cellular signaling pathways.
Biochemical Pathways
If it acts as an inhibitor of phosphodiesterase 5, it could affect the cyclic nucleotide signaling pathway. This could have downstream effects on a variety of cellular processes, including cell growth and differentiation.
Pharmacokinetics
Similar compounds have been found to be orally active, suggesting that they can be absorbed through the gastrointestinal tract
Biochemical Analysis
Biochemical Properties
N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with metabotropic glutamate receptor subtype 5 (mGlu5), acting as a negative allosteric modulator. This interaction is characterized by the binding of this compound to a specific allosteric site on the receptor, leading to a decrease in receptor activity. This modulation can influence various downstream signaling pathways and biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mGlu5 receptors can alter intracellular calcium levels, affecting cellular signaling and function. Additionally, it can impact gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to the allosteric site of mGlu5 receptors, inhibiting their activity. This inhibition can lead to a cascade of molecular events, including changes in intracellular signaling pathways, enzyme activity, and gene expression. The compound’s ability to modulate these molecular processes makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate mGlu5 receptor activity without causing significant adverse effects. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolism. These dosage-dependent effects are critical for determining the appropriate usage and safety of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biochemical activity and effects. Understanding these metabolic pathways is essential for optimizing the compound’s use in research and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments and tissues. The compound’s distribution is crucial for its biochemical activity and effects, as it determines the concentration and availability of the compound at its target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is important for understanding the compound’s mechanism of action and its effects on cellular processes.
Biological Activity
N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide is a compound with significant potential in medicinal chemistry, recognized for its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring and a pyridine moiety with a fluorine atom at the 5-position of the pyridine. Its molecular formula is C₉H₆FN₃OS. The structural characteristics of this compound facilitate interactions with various biological targets, making it a candidate for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in various cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with initial results indicating possible inhibition of pro-inflammatory cytokines.
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Inhibition : The thiazole ring is known for its role in enzyme inhibition, potentially affecting pathways involved in cancer progression and inflammation.
- Protein Interactions : Studies have indicated that this compound can interact with various proteins and nucleic acids, influencing cellular signaling pathways.
Case Studies
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on MCF-7 and U-937 cell lines. The compound demonstrated an IC₅₀ value in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin.
- Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
- Antimicrobial Studies :
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide | Similar pyridine and thiazole structure | Different fluorine position affecting activity |
| N-(5-chloropyridin-2-yl)-1,3-thiazole-4-carboxamide | Chlorine substitution instead of fluorine | Varying pharmacological properties |
| N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide | Lacks fluorine but retains thiazole core | Potentially different biological activity profile |
This table illustrates how variations in substituents can significantly influence biological activity.
Scientific Research Applications
Biological Activities
Research indicates that N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide exhibits several notable biological activities:
- Antimicrobial Activity : Thiazole derivatives have shown promise as antimicrobial agents. Studies suggest that this compound may inhibit bacterial growth through interaction with specific enzymes or cellular pathways.
- Anticancer Potential : The compound has been evaluated for its anticancer properties. For instance, derivatives of thiazoles have demonstrated effectiveness against various cancer cell lines, indicating potential for further development as an anticancer agent .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Antitumor Efficacy : A study demonstrated that thiazole derivatives showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The compound exhibited IC50 values comparable to established chemotherapeutic agents .
- Mechanistic Studies : Interaction studies revealed that this compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism of action that warrants further investigation .
- Comparative Analysis : In comparative studies with other thiazole derivatives, this compound was noted for its superior activity due to the specific positioning of the fluorine atom, which influences pharmacological properties .
Table: Comparison of Thiazole Derivatives
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| This compound | Fluorinated pyridine with thiazole | Enhanced binding affinity | Antitumor, antimicrobial |
| N-(4-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide | Similar structure without fluorine at 5-position | Altered activity profile | Variable efficacy |
| N-(5-chloropyridin-2-yl)-1,3-thiazole-4-carboxamide | Chlorine substitution instead of fluorine | Different pharmacological properties | Potentially lower activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ in heterocyclic core substitutions, fluorination patterns, and functional groups. Below is a comparative analysis based on available
Table 1: Key Structural and Functional Differences
Key Observations
Thiophene-based analogs () lack pyridine’s basic nitrogen, reducing hydrogen-bond acceptor capacity but improving lipophilicity .
Substituent Effects: The trifluoromethyl group in Enamine Ltd’s compound () enhances metabolic stability and electron-withdrawing effects compared to the mono-fluorinated pyridine in the target compound .
Biological Implications: Acotiamide () demonstrates that thiazole-4-carboxamide derivatives can exhibit prokinetic activity via acetylcholine modulation, suggesting a plausible mechanism for the target compound if optimized . The 5-fluoropyridin-2-yl group in the target compound may improve target binding compared to non-fluorinated analogs, as seen in fluorinated drug candidates .
Preparation Methods
General Synthetic Strategy
The synthesis of N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide primarily involves the coupling of a 5-fluoropyridin-2-yl amine derivative with a 1,3-thiazole-4-carboxylic acid or its reactive derivatives (such as acid chlorides). This approach leverages well-established amide bond formation techniques common in heterocyclic chemistry.
-
- 5-fluoropyridin-2-yl amine (fluorinated pyridine derivative)
- 1,3-thiazole-4-carboxylic acid or thiazole-4-carboxylic acid chloride
-
- Activation of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or similar reagents.
- Coupling reaction between acid chloride and amine under controlled temperature (often below 10 °C initially, then ambient temperature).
- Purification by column chromatography on silica gel using solvents like ethyl acetate and petroleum ether.
This method ensures high purity and yield of the target carboxamide compound.
Stepwise Synthetic Procedure
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 1,3-thiazole-4-carboxylic acid | Starting from thiazole derivatives, oxidation or carboxylation reactions | Thiazole-4-carboxylic acid intermediate |
| 2 | Conversion to acid chloride | Reflux with thionyl chloride (SOCl₂) for ~8 hours | Formation of thiazole-4-carbonyl chloride |
| 3 | Coupling reaction | Reaction of acid chloride with 5-fluoropyridin-2-yl amine at <10 °C, then room temperature for ~10 hours | Formation of this compound |
| 4 | Purification | Column chromatography (silica gel, ethyl acetate/petroleum ether 1:15) | Pure target compound |
This sequence is consistent with analogous amide synthesis protocols reported in the literature for related heterocyclic carboxamides.
Analytical and Purification Techniques
- Column Chromatography: Silica gel columns with ethyl acetate/petroleum ether mixtures (commonly 1:15 ratio) are employed to purify the crude reaction mixture, removing unreacted starting materials and side products.
- Spectroscopic Characterization:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H-NMR, ^13C-NMR) confirms the chemical structure.
- Infrared (IR) spectroscopy identifies characteristic amide and heterocyclic functional groups.
- Mass spectrometry (MS) confirms molecular weight and purity.
- Melting Point Determination: Used as a quality control measure to verify compound identity and purity.
These techniques ensure that the synthesized compound meets the expected structural and purity criteria.
Research Findings and Optimization Notes
- The fluorine atom on the pyridine ring enhances the compound’s lipophilicity and metabolic stability, which is beneficial for pharmacological applications.
- Reaction temperatures are carefully controlled to avoid decomposition or side reactions.
- The use of thionyl chloride for acid chloride formation is standard but requires careful handling due to its reactivity and toxicity.
- Purification solvents and ratios can be adjusted based on the polarity of impurities and product solubility.
- Yields reported for analogous amide coupling reactions typically range from 70% to over 90%, depending on reaction scale and conditions.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Materials | 5-fluoropyridin-2-yl amine, 1,3-thiazole-4-carboxylic acid |
| Key Reagents | Thionyl chloride (SOCl₂), solvents (THF, ethyl acetate, petroleum ether) |
| Reaction Type | Amide bond formation via acid chloride intermediate |
| Temperature | Initial <10 °C, then ambient (~25 °C) |
| Reaction Time | Acid chloride formation: ~8 hours reflux; coupling: ~10 hours |
| Purification | Silica gel column chromatography (ethyl acetate/petroleum ether 1:15) |
| Yield Range | 70–90% (based on analogous reactions) |
| Characterization | NMR, IR, MS, melting point |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide, and what key reaction conditions optimize yield?
- Methodology : The synthesis typically involves coupling reactions between thiazole-4-carboxylic acid derivatives and 5-fluoropyridin-2-amine. Key steps include:
- Activation of the carboxylic acid using reagents like thionyl chloride or carbodiimides.
- Amide bond formation under anhydrous conditions with bases such as K₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO) .
- Optimization of reaction temperature (room temperature to 80°C) to balance yield and purity .
- Challenges : Competing side reactions (e.g., hydrolysis of the fluoropyridine moiety) require strict moisture control .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., fluoropyridine protons at δ 8.3–8.5 ppm; thiazole protons at δ 7.9–8.1 ppm) .
- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 252.05) .
Advanced Research Questions
Q. What strategies are effective in addressing low aqueous solubility of this compound during in vitro biological assays?
- Approaches :
- Salt formation : Hydrochloride or trifluoroacetate salts to enhance solubility (e.g., via reaction with HCl in ethanol) .
- Co-solvents : Use of DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability .
- Prodrug design : Esterification of the carboxamide group to improve membrane permeability .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 5-fluoropyridin-2-yl substituent in modulating target binding affinity?
- Methodology :
- Analog synthesis : Replace the 5-fluoropyridin-2-yl group with non-fluorinated or bulkier substituents (e.g., 5-chloropyridin-2-yl) .
- Biological assays : Comparative enzymatic inhibition assays (e.g., kinase inhibition profiles) to quantify affinity changes .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to visualize steric/electronic effects of fluorine substitution on target binding .
Q. What experimental approaches resolve discrepancies in reported enzymatic inhibition data for this compound across different studies?
- Troubleshooting :
- Assay standardization : Use uniform buffer systems (e.g., Tris-HCl vs. HEPES) and ATP concentrations in kinase assays .
- Control compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-laboratory variability .
- Orthogonal validation : Cross-validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
